Rivularine

説明

Structure

3D Structure

特性

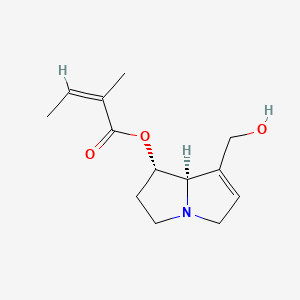

IUPAC Name |

[(1S,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGYPIIOOQNWBU-ZVRIXJHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CCN2[C@@H]1C(=CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723-78-4 | |

| Record name | (1S,7aR)-2,3,5,7a-Tetrahydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl (2Z)-2-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Angelylheliotridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIVULARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3991J0FHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rivularin A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivularin A is a brominated indole (B1671886) alkaloid first identified as a natural product from the marine cyanobacterium Rivularia firma. Its complex, hexabrominated structure presents a significant point of interest for natural product chemists, synthetic chemists, and pharmacologists. This document provides a detailed overview of the chemical structure of Rivularin A, alongside a generalized workflow for its structure elucidation, which reflects the common methodologies employed in the field of natural product chemistry. Due to the limited public availability of the original isolation and characterization data, this guide synthesizes established structural information and typical experimental approaches.

Chemical Structure and Properties

Rivularin A is a C2-symmetric dimer of two tribromoindole units linked by a C-N bond. The precise connectivity and stereochemistry have been established through spectroscopic analysis and confirmed by total synthesis.

Table 1: Chemical and Physical Properties of Rivularin A

| Property | Value | Source |

| Molecular Formula | C₁₆H₆Br₆N₂ | PubChem |

| IUPAC Name | 2,3,5-tribromo-1-(2,4,5-tribromo-1H-indol-3-yl)indole | PubChem |

| Molecular Weight | 705.66 g/mol | PubChem |

| CAS Number | 138779-91-6 | PubChem |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=C(N2C3=C(NC4=C3C(=C(C=C4)Br)Br)Br)Br)Br | PubChem |

Note: Spectroscopic data such as ¹H and ¹³C NMR chemical shifts, mass spectrometry fragmentation patterns, and UV-visible absorption maxima would typically be included here. However, the original publication detailing this data for Rivularin A is not widely accessible. Researchers are advised to consult specialized chemical databases or the primary literature for this information.

Mandatory Visualizations

Chemical Structure of Rivularin A

Unveiling Rivularin A: A Technical Guide to its Discovery and Natural Origins

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, natural source, and chemical properties of Rivularin A, a brominated indole (B1671886) alkaloid. This document is intended for researchers, scientists, and drug development professionals interested in novel natural products with potential therapeutic applications.

Introduction

Rivularin A is a halogenated secondary metabolite belonging to the bis-indole alkaloid class. Its discovery has opened new avenues for investigating the chemical diversity of cyanobacteria and the potential bioactivities of their specialized metabolites. This guide will detail the known information about Rivularin A, focusing on its discovery, natural source, and chemical characteristics.

Discovery and Natural Source

Rivularin A was first identified as a natural product isolated from the cyanobacterium genus Rivularia. Cyanobacteria, also known as blue-green algae, are a phylum of bacteria that obtain their energy through photosynthesis and are a rich source of structurally diverse and biologically active secondary metabolites. Specifically, compounds of the Rivularin class have been associated with Rivularia species, which are known to produce anti-inflammatory bis-bromoindoles.

The genus Rivularia is characterized by its filamentous structure, forming colonies that are often found in freshwater and marine environments. The production of unique secondary metabolites like Rivularin A is likely a result of evolutionary adaptation to their specific ecological niches.

Physicochemical Properties of Rivularin A

The chemical structure of Rivularin A has been elucidated, and its properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₆Br₆N₂ |

| IUPAC Name | 2,3,5-tribromo-1-(2,4,5-tribromo-1H-indol-3-yl)indole |

| Molecular Weight | 705.66 g/mol |

| Class | Bis-indole Alkaloid |

| Appearance | Not reported in available literature |

| Solubility | Not reported in available literature |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of Rivularin A are not extensively available in the public domain at the time of this writing. The following represents a generalized workflow for the isolation of similar natural products from cyanobacteria.

General Isolation Workflow of Cyanobacterial Secondary Metabolites

A general workflow for isolating secondary metabolites from cyanobacteria is presented below. This process typically involves cultivation, extraction, and chromatographic separation.

Biological Activity

Potential Anti-Inflammatory Signaling Pathway

The diagram below illustrates a potential signaling pathway that could be modulated by anti-inflammatory compounds. It is hypothesized that Rivularin A, as a brominated indole, may exert its effects through similar mechanisms.

Conclusion and Future Directions

Rivularin A represents an intriguing natural product from the cyanobacterium Rivularia. While its discovery has been noted, a significant opportunity exists for further research to fully characterize its biological activities and potential therapeutic applications. Future work should focus on:

-

Detailed Isolation and Structure Elucidation: Publication of the complete experimental details of the isolation and spectroscopic data that led to the structural assignment of Rivularin A.

-

Quantitative Bioactivity Studies: In-depth investigation of its anti-inflammatory and other biological activities, including determination of IC₅₀ values against various cellular targets.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Rivularin A.

-

Supply and Analogue Synthesis: Development of sustainable methods for its production, either through cultivation of the source organism or through total chemical synthesis, which would also enable the generation of analogues for structure-activity relationship studies.

This technical guide serves as a foundational document to stimulate further investigation into this promising natural product.

Rivularin A: A Technical Guide to Its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivularin A is a brominated indole (B1671886) alkaloid isolated from the marine cyanobacterium Rivularia sp. Its complex halogenated structure has drawn interest for its potential biological activities. This technical guide provides a summary of the known physicochemical properties of Rivularin A, outlines general experimental protocols relevant to its study, and highlights areas where data is currently limited.

Physicochemical Properties

The quantitative physicochemical data for Rivularin A are summarized below. It is important to distinguish between computed and experimental values. To date, detailed experimental data is limited in publicly accessible literature, with the primary source being the original isolation paper.

Computed Physicochemical Properties

The following properties have been calculated based on the chemical structure of Rivularin A and are sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₁₆H₆Br₆N₂ | PubChem[1] |

| Molecular Weight | 705.7 g/mol | PubChem[1] |

| Exact Mass | 705.55698 Da | PubChem[1] |

| Monoisotopic Mass | 699.56312 Da | PubChem[1] |

| XLogP3-AA (LogP) | 8.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 20.7 Ų | PubChem |

| Heavy Atom Count | 24 | PubChem |

| Complexity | 481 | PubChem |

Experimental Physicochemical Properties

Experimental data for Rivularin A, including its melting point, solubility, and spectral characteristics, were reported in the primary literature describing its isolation. Unfortunately, the full text of this article is not widely available, and therefore, the specific experimental values cannot be detailed here. Researchers are directed to the original publication for this information.

| Property | Value | Reference |

| Melting Point | Not Available | Hodder, A. R., & Capon, R. J. (1991). A New Brominated Biindole from an Australian Cyanobacterium, Rivularia firma. Journal of Natural Products, 54(6), 1661–1663. |

| Solubility | Not Available | Hodder, A. R., & Capon, R. J. (1991). A New Brominated Biindole from an Australian Cyanobacterium, Rivularia firma. Journal of Natural Products, 54(6), 1661–1663. |

| UV-Vis λmax | Not Available | Hodder, A. R., & Capon, R. J. (1991). A New Brominated Biindole from an Australian Cyanobacterium, Rivularia firma. Journal of Natural Products, 54(6), 1661–1663. |

| Infrared (IR) Spectroscopy | Not Available | Hodder, A. R., & Capon, R. J. (1991). A New Brominated Biindole from an Australian Cyanobacterium, Rivularia firma. Journal of Natural Products, 54(6), 1661–1663. |

| ¹H NMR Spectroscopy | Not Available | Hodder, A. R., & Capon, R. J. (1991). A New Brominated Biindole from an Australian Cyanobacterium, Rivularia firma. Journal of Natural Products, 54(6), 1661–1663. |

| ¹³C NMR Spectroscopy | Not Available | Hodder, A. R., & Capon, R. J. (1991). A New Brominated Biindole from an Australian Cyanobacterium, Rivularia firma. Journal of Natural Products, 54(6), 1661–1663. |

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of Rivularin A are contained within the primary literature. However, a general workflow for the isolation of bioactive compounds from cyanobacteria is presented below.

General Protocol for Isolation and Purification of Bioactive Compounds from Rivularia sp.

-

Collection and Extraction:

-

Collect fresh biomass of Rivularia sp.

-

Lyophilize the biomass to remove water.

-

Extract the dried biomass sequentially with solvents of increasing polarity, such as hexane, dichloromethane, and methanol, to partition compounds based on their solubility.

-

-

Chromatographic Separation:

-

Subject the crude extracts to column chromatography on silica (B1680970) gel or other suitable stationary phases.

-

Elute with a gradient of solvents to separate the extract into fractions.

-

Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

-

Purification:

-

Further purify the fractions containing the target compound using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol/water or acetonitrile/water gradients).

-

Collect the pure compound based on the retention time and detector response.

-

-

Structure Elucidation:

-

Determine the structure of the purified compound using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity within the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

-

-

Caption: General workflow for the isolation and characterization of Rivularin A.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the public domain regarding the biological activity of purified Rivularin A. While some studies have reported antimicrobial activity in crude extracts of Rivularia species, the specific compounds responsible for this activity were not identified. No studies have yet described the mechanism of action or any modulated signaling pathways for Rivularin A. This represents a key area for future research.

Conclusion

Rivularin A is a structurally interesting hexabrominated biindole for which comprehensive experimental data remains largely confined to its original discovery publication. The computed properties suggest a highly lipophilic and complex molecule. Further investigation is required to determine its full physicochemical profile through experimental validation and to explore its potential biological activities. The elucidation of its mechanism of action and interaction with cellular signaling pathways will be critical for evaluating its potential in drug development.

References

Spectroscopic and Structural Elucidation of Rivularin A (Rivulariapeptolide 1185): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rivularin A, a potent serine protease inhibitor belonging to the rivulariapeptolide family of cyclic depsipeptides. The data presented herein is crucial for the identification, characterization, and further development of this promising natural product.

Introduction

Rivularin A, also known as rivulariapeptolide 1185, is a complex cyclic depsipeptide isolated from the marine cyanobacterium Rivularia sp. Its structure has been elucidated through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide summarizes the key spectroscopic data and the experimental protocols used for its determination, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of Rivularin A.

| Parameter | Value |

| Molecular Formula | C₆₁H₈₇N₉O₁₅ |

| Observed Mass [M+H]⁺ | 1186.6400 |

| Mass Error | 0.5 ppm |

| Ionization Mode | Electrospray Ionization (ESI) |

NMR Spectroscopic Data

The planar structure of Rivularin A was established through extensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR data were acquired in DMSO-d₆.

¹H NMR Data (600 MHz, DMSO-d₆)

| Position | Chemical Shift (δ ppm) | Multiplicity | J (Hz) |

| N-Me-Tyr | |||

| NH | 8.15 | d | 8.4 |

| H-α | 4.75 | m | |

| H-βa | 3.05 | m | |

| H-βb | 2.95 | m | |

| H-2/6 | 7.01 | d | 8.4 |

| H-3/5 | 6.64 | d | 8.4 |

| OH | 9.25 | s | |

| N-Me | 2.98 | s | |

| Thr | |||

| NH | 7.85 | d | 8.5 |

| H-α | 4.21 | m | |

| H-β | 4.05 | m | |

| H-γ | 1.05 | d | 6.3 |

| Pro-1 | |||

| H-α | 4.35 | t | 7.8 |

| H-βa | 2.15 | m | |

| H-βb | 1.80 | m | |

| H-γa | 1.85 | m | |

| H-γb | 1.75 | m | |

| H-δa | 3.65 | m | |

| H-δb | 3.45 | m | |

| N-Bu-Pro-2 | |||

| H-α | 4.45 | t | 8.0 |

| H-βa | 2.25 | m | |

| H-βb | 1.90 | m | |

| H-γa | 1.95 | m | |

| H-γb | 1.80 | m | |

| H-δa | 3.75 | m | |

| H-δb | 3.55 | m | |

| Butyryl | |||

| H-2a | 2.20 | m | |

| H-2b | 2.10 | m | |

| H-3 | 1.50 | m | |

| H-4 | 0.85 | t | 7.4 |

| Ahp | |||

| NH | 7.95 | d | 8.2 |

| H-α | 4.55 | m | |

| H-βa | 1.70 | m | |

| H-βb | 1.60 | m | |

| H-γa | 1.40 | m | |

| H-γb | 1.30 | m | |

| H-δa | 1.55 | m | |

| H-δb | 1.45 | m | |

| H-ε | 3.15 | m | |

| Hmp | |||

| H-α | 4.95 | d | 9.5 |

| H-β | 3.95 | m | |

| H-γ | 1.15 | d | 6.2 |

| Val | |||

| NH | 7.75 | d | 8.8 |

| H-α | 4.15 | t | 8.8 |

| H-β | 2.05 | m | |

| H-γ1 | 0.95 | d | 6.8 |

| H-γ2 | 0.90 | d | 6.8 |

| Leu | |||

| NH | 7.65 | d | 8.6 |

| H-α | 4.25 | m | |

| H-βa | 1.65 | m | |

| H-βb | 1.55 | m | |

| H-γ | 1.45 | m | |

| H-δ1 | 0.88 | d | 6.5 |

| H-δ2 | 0.82 | d | 6.5 |

| Ala | |||

| NH | 8.05 | d | 7.5 |

| H-α | 4.30 | m | |

| H-β | 1.25 | d | 7.2 |

¹³C NMR Data (150 MHz, DMSO-d₆)

| Position | Chemical Shift (δ ppm) |

| N-Me-Tyr | |

| C=O | 171.5 |

| C-α | 58.2 |

| C-β | 36.5 |

| C-1 | 128.0 |

| C-2/6 | 130.1 |

| C-3/5 | 115.2 |

| C-4 | 156.0 |

| N-Me | 38.5 |

| Thr | |

| C=O | 170.8 |

| C-α | 59.5 |

| C-β | 67.2 |

| C-γ | 19.8 |

| Pro-1 | |

| C=O | 172.1 |

| C-α | 60.5 |

| C-β | 29.1 |

| C-γ | 24.8 |

| C-δ | 47.2 |

| N-Bu-Pro-2 | |

| C=O | 172.5 |

| C-α | 60.8 |

| C-β | 29.5 |

| C-γ | 25.1 |

| C-δ | 47.8 |

| Butyryl | |

| C=O | 173.2 |

| C-2 | 35.5 |

| C-3 | 18.2 |

| C-4 | 13.6 |

| Ahp | |

| C=O | 174.5 |

| C-α | 52.5 |

| C-β | 30.1 |

| C-γ | 28.5 |

| C-δ | 22.5 |

| C-ε | 45.5 |

| C=O (lactam) | 175.8 |

| Hmp | |

| C-α | 78.5 |

| C-β | 70.1 |

| C-γ | 20.5 |

| Val | |

| C=O | 171.2 |

| C-α | 58.8 |

| C-β | 30.8 |

| C-γ1 | 19.5 |

| C-γ2 | 18.8 |

| Leu | |

| C=O | 172.8 |

| C-α | 51.5 |

| C-β | 40.2 |

| C-γ | 24.5 |

| C-δ1 | 22.8 |

| C-δ2 | 21.5 |

| Ala | |

| C=O | 173.5 |

| C-α | 50.1 |

| C-β | 16.8 |

Experimental Protocols

Mass Spectrometry

High-resolution mass spectrometry was performed on a Q-Exactive Plus hybrid quadrupole-Orbitrap mass spectrometer (Thermo Fisher Scientific). The instrument was operated in positive ion mode with a heated electrospray ionization (HESI-II) source. The sample was introduced via an UltiMate 3000 UHPLC system (Thermo Fisher Scientific) using a C18 column. A gradient of water and acetonitrile, both containing 0.1% formic acid, was used for the chromatographic separation. The mass spectrometer was calibrated using the manufacturer's calibration solution to ensure high mass accuracy.

NMR Spectroscopy

All NMR spectra were recorded on a Bruker Avance III DRX-600 NMR spectrometer equipped with a 1.7 mm dual-tune TCI cryoprobe, operating at 600 MHz for ¹H and 150 MHz for ¹³C nuclei. The sample was dissolved in DMSO-d₆. The spectra were referenced to the residual solvent signals (δH 2.50 and δC 39.5). The following experiments were conducted for the structural elucidation:

-

1D ¹H NMR: Standard proton spectra were acquired to identify the proton chemical shifts and coupling constants.

-

1D ¹³C NMR: Standard carbon spectra were acquired to determine the chemical shifts of the carbon atoms.

-

2D COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within individual amino acid residues.

-

2D TOCSY (Total Correlation Spectroscopy): To identify the complete spin systems of the amino acid residues.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between ¹H and ¹³C nuclei, which was crucial for sequencing the peptide and identifying the macrocyclic structure.

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons, providing information about the 3D structure.

Spectroscopic Characterization Workflow

As no specific signaling pathway for Rivularin A has been elucidated beyond its direct inhibition of serine proteases, the following diagram illustrates the logical workflow for its spectroscopic characterization.

Caption: Workflow for the spectroscopic characterization of Rivularin A.

This comprehensive spectroscopic dataset and the associated methodologies provide a solid foundation for the future investigation and development of Rivularin A and other members of the rivulariapeptolide family as potential therapeutic agents.

The Potent Bioactivity of Marine-Derived Bisindoles: A Technical Guide for Drug Discovery

Executive Summary

Marine organisms, particularly sponges, are a prolific source of structurally unique and biologically potent secondary metabolites. Among these, bisindole alkaloids have emerged as a significant class of compounds with a broad spectrum of pharmacological activities. Their diverse chemical architectures, often featuring complex heterocyclic systems, have attracted considerable interest in the field of drug discovery and development. This technical guide provides an in-depth overview of the biological activities of marine-derived bisindoles, with a primary focus on their anticancer, antibacterial, antiviral, and anti-inflammatory properties. Quantitative data from numerous studies are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key biological assays are provided to facilitate the replication and validation of these findings. Furthermore, key signaling pathways and experimental workflows are visually represented using Graphviz diagrams to offer a clear understanding of the molecular mechanisms and experimental designs.

Introduction to Marine-Derived Bisindoles

Bisindoles are a class of natural products characterized by the presence of two indole (B1671886) moieties. Marine-derived bisindoles exhibit remarkable structural diversity, with the two indole rings being connected by various linkers, such as imidazole, pyrazine, or a simple carbon bridge.[1][2] This structural variety gives rise to a wide range of biological activities, making them promising candidates for the development of new therapeutic agents.[3] Several marine-derived bisindole compounds, such as midostaurin (B1676583) and enzastaurin, have already entered clinical use or are in clinical trials, particularly for the treatment of cancers, highlighting the therapeutic potential of this class of molecules.[2][4][5] This guide will delve into the key biological activities of these fascinating marine natural products.

Anticancer Activity

The anticancer properties of marine-derived bisindoles are the most extensively studied, with numerous compounds demonstrating potent cytotoxicity against a wide array of cancer cell lines.[6] Their mechanisms of action are often multifaceted, involving the modulation of critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis.[1]

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activities of various marine-derived bisindoles against different cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Table 1: Cytotoxic Activity of Topsentin (B55745) Family Bisindoles

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Topsentin B1 | P388 (murine leukemia) | 4.1 ± 1.4 | [6] |

| HL-60 (human leukemia) | 15.7 ± 4.3 | [6] | |

| Topsentin B2 | P388 | 7.0 (µg/mL) | [6] |

| AGS (gastric adenocarcinoma) | 1.1 - 7.4 (µg/mL) | [6] | |

| L1210 (murine leukemia) | 1.1 - 7.4 (µg/mL) | [6] | |

| 4,5-dihydro-6″-deoxybromotopsentin | BC (breast cancer) | 17.5 (µg/mL) | [6] |

| Deoxytopsentin | BC (breast cancer) | 10.7 (µg/mL) | [6] |

| HepG2 (liver carcinoma) | 3.3 (µg/mL) | [6] | |

| Bromodeoxytopsentin | K562 (chronic myelogenous leukemia) | 0.6 (µg/mL) | [6] |

| Isobromodeoxytopsentin | K562 | 2.1 (µg/mL) | [6] |

| Synthetic Analogue 7 | P388 | 0.3 (µg/mL) | [6] |

| Synthetic Analogue 10 | P388 | 1.8 (µg/mL) | [6] |

Table 2: Cytotoxic Activity of Nortopsentin and Thiazole Analogues

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Nortopsentin A | P388 | 7.6 | [7] |

| Nortopsentin B | P388 | 7.8 | [7] |

| Nortopsentin C | P388 | 1.7 | [7] |

| Thiazole Analogue 49 | MCF-7 (breast cancer) | 2.13 ± 0.12 | [6] |

| Thiazole Analogue 50 | MCF-7 | 3.26 ± 0.19 | [6] |

| Thiazole Analogue 51 | MCF-7 | 5.14 ± 0.34 | [6] |

Table 3: Cytotoxic Activity of Hamacanthin and Dragmacidin Families

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Hamacanthins | AGS, L1210 | 1.1 - 9.0 (µg/mL) | [1] |

| Dragmacidin | P388 | 15 (µg/mL) | [6] |

| A-549, HCT-8, MDAMB | 1 - 10 (µg/mL) | [6] | |

| Dragmacidon A | A549 (lung carcinoma) | 3.1 | [6] |

| HT29 (colorectal adenocarcinoma) | 3.3 | [6] | |

| MDA-MB-231 (breast cancer) | 3.8 | [6] | |

| Dragmacidin D | MDA-MB-231 (spheroids) | 8 ± 1 | [3] |

| MDA-MB-468 (spheroids) | 16 ± 0.6 | [3] |

Table 4: Cytotoxic Activity of Fascaplysin (B45494) and Synthetic Analogues

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Fascaplysin | CDK4 Inhibition | 0.4 | [2] |

| CDK2 Inhibition | 500 | [2] | |

| Synthetic Analogue CA199 | Various cancer cell lines | 10 - 40 | [4] |

| CDK4-cyclin D1 Inhibition | 20 | [4] |

Table 5: Cytotoxic Activity of Other Marine-Derived Bisindoles

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 2,5-bisindolyl-1,3,4-oxadiazole 27 | MCF-7 | 1.8 ± 0.9 | [6] |

| HeLa (cervical cancer) | 9.23 ± 0.58 | [6] | |

| 2,5-bisindolyl-1,3,4-oxadiazole 29 | MCF-7 | 2.6 ± 0.89 | [6] |

| HeLa | 6.34 ± 0.56 | [6] | |

| A549 | 3.3 ± 0.85 | [6] | |

| Luteoalbusins A & B, T988A, Gliocladines C & D | SF-268 (glioblastoma), MCF-7 | 0.23 - 2.39 | [6] |

| Bis(indolyl)hydrazide-hydrazone 5b | DU145, LnCaP, MCF, MDA-MB-231, PaCa2 | 1 - 8.7 | [8] |

Mechanisms of Anticancer Action

Marine-derived bisindoles exert their anticancer effects through various mechanisms, including:

-

Inhibition of Protein Kinases: Several bisindoles are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. For instance, fascaplysin is a selective inhibitor of cyclin-dependent kinase 4 (CDK4), a key regulator of the G1 phase of the cell cycle.[1][2][4][9][10] Staurosporine, another well-known bisindole, is a potent but non-selective protein kinase C (PKC) inhibitor.[3]

-

Induction of Apoptosis: Many bisindoles induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the activation of caspases and the modulation of the Bcl-2 family of proteins.[6] For example, some nortopsentin analogues have been shown to induce apoptosis in MCF-7 cells.[6] Dragmacidin D has been found to selectively induce apoptosis in triple-negative breast cancer spheroids.[3]

-

Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some bisindoles, such as fascaplysin, have been shown to possess anti-angiogenic properties, partly by inhibiting the expression and secretion of vascular endothelial growth factor (VEGF).[9]

-

Interference with Signaling Pathways: Bisindoles can disrupt key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway, which is critical for cell growth, proliferation, and survival, is a common target.[1]

Signaling Pathways in Cancer

The following diagrams illustrate key signaling pathways implicated in the anticancer activity of marine-derived bisindoles.

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by marine bisindoles.

Caption: The VEGF signaling pathway in angiogenesis and its inhibition by certain bisindoles.

Antibacterial and Antifungal Activity

Several marine-derived bisindoles have demonstrated significant activity against a range of pathogenic bacteria and fungi. This is particularly relevant in the face of growing antimicrobial resistance.

Quantitative Antibacterial and Antifungal Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various bisindoles against different microbial strains.

Table 6: Antibacterial and Antifungal Activity of Marine-Derived Bisindoles

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 2,2-bis(6-bromo-3-indolyl)ethylamine | Escherichia coli | 8 (mg/L) | [11] |

| Staphylococcus aureus | 8 (mg/L) | [11] | |

| Klebsiella pneumoniae | 8 (mg/L) | [11] | |

| Fluorinated analogue of 2,2-bis(6-bromo-3-indolyl)ethylamine | S. aureus CH 10850 (MRSA) | 32 | [5] |

| S. aureus ATCC 29213 (MSSA) | 16 | [5] | |

| Dionemycin | S. aureus (MRSA strains) | 1 - 2 | [12] |

| 3,3′-bis-indole | Various bacteria & Candida albicans | 64 - 256 | [12] |

| Fumigatoside E | Fusarium oxysporum f. sp. momordicae | 1.56 | [12] |

| Fumigatoside F | Acinetobacter baumannii | 6.25 | [12] |

| Penijanthines C & D | Vibrio spp. | 3.1 - 50.0 (µM) | [12] |

| Nortopsentin A | Candida albicans | 3.1 (µM) | [7] |

| Nortopsentin B | Candida albicans | 6.2 (µM) | [7] |

| Nortopsentin C | Candida albicans | 12.5 (µM) | [7] |

| Hamacanthins A & B | Candida albicans, Cryptococcus neoformans | Growth inhibitors | [13] |

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of bisindoles are not as well-elucidated as their anticancer effects. However, proposed mechanisms include:

-

Disruption of Biofilms: Some bisindoles, such as 2,2-bis(6-bromo-3-indolyl)ethylamine, have been shown to inhibit the formation of bacterial biofilms and disaggregate existing ones.[11]

-

Inhibition of Essential Enzymes: It is hypothesized that bisindoles may inhibit key microbial enzymes necessary for survival and proliferation.

-

Membrane Disruption: The cationic nature of some bisindole alkaloids may lead to the disruption of microbial cell membranes.

Antiviral Activity

The antiviral potential of marine-derived bisindoles is a growing area of research, with several compounds showing activity against a variety of viruses.

Quantitative Antiviral Data

The following table presents the antiviral activity of selected bisindoles and related marine natural products.

Table 7: Antiviral Activity of Marine-Derived Compounds

| Compound/Extract | Virus | IC50 / EC50 | Reference |

| Aspergilols H, I & Coccoquinone A | HSV-1 | 3.12 - 6.25 µM (EC50) | [14] |

| Chrodrimanins K & N, 3-hydroxypentacecilide A | H1N1 | 34 - 74 µM (IC50) | [14] |

| Asteltoxins E & F | H3N2 | 6.2 - 8.9 µM (IC50) | [14] |

| Asteltoxin E | H1N1 | 3.5 ± 1.3 µM (IC50) | [14] |

| Asperterrestide A | H1N1, H3N2 | 8.1 - 15 µM (IC50) | [15] |

| Hamacanthin derivatives | Tobacco Mosaic Virus (TMV) | Higher than ribavirin | [16][17] |

| Griffithsin | HIV-1 | 0.043 - 0.63 nM (IC50) | [18] |

Mechanisms of Antiviral Action

The mechanisms of antiviral action for bisindoles are diverse and often virus-specific. For example, hamacanthin derivatives have been shown to bind to the Tobacco Mosaic Virus (TMV) coat protein, thereby interfering with the assembly of the virus.[16][17] Other compounds may inhibit viral entry, replication, or release from host cells.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and natural products are a valuable source of new anti-inflammatory agents. Marine-derived bisindoles and related indole compounds have demonstrated promising anti-inflammatory effects.

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of selected marine-derived indoles.

Table 8: Anti-inflammatory Activity of Marine-Derived Indoles

| Compound/Extract | Assay | IC50 (µg/mL) | Reference |

| Dicathais orbita hypobranchial gland extract | NO production | 30.8 | [19][20] |

| TNFα production | 43.03 | [19][20] | |

| PGE2 production | 34.24 | [19][20] | |

| Dicathais orbita egg extract | NO production | 40 | [19][20] |

| Nortopsentin A | Mouse ear edema inhibition | 98.1% inhibition | [21] |

| Nortopsentin C | Mouse ear edema inhibition | 70.1% inhibition | [21] |

Mechanisms of Anti-inflammatory Action

Marine-derived indoles can modulate inflammatory responses through several mechanisms:

-

Inhibition of Pro-inflammatory Mediators: They can inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2).[19][20]

-

Modulation of Inflammatory Signaling Pathways: Compounds like topsentin have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and its upstream signaling pathways, including AP-1 and MAPK, in response to UVB irradiation.[22][23] They can also inhibit the translocation of the transcription factor NF-κB, a central regulator of inflammation.[20]

Caption: Workflow for assessing the anti-inflammatory activity of marine bisindoles.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the bisindole compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the bisindole compounds for the desired time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: Lyse the treated cells with a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase-3 Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA) in a reaction buffer.

-

Absorbance Measurement: Measure the absorbance of the cleaved pNA at 405 nm.

-

Data Analysis: Calculate the caspase-3 activity relative to the untreated control.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Fixation: Harvest the treated cells and fix them in cold 70% ethanol.

-

RNase Treatment: Treat the fixed cells with RNase A to remove RNA.

-

PI Staining: Stain the cells with propidium iodide.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Conclusion and Future Perspectives

Marine-derived bisindoles represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their potent anticancer, antibacterial, antiviral, and anti-inflammatory activities, coupled with their often novel mechanisms of action, make them highly attractive lead compounds for drug discovery. The data and methodologies presented in this technical guide provide a comprehensive resource for researchers in this field.

Future research should focus on several key areas:

-

Total Synthesis and Analogue Development: The total synthesis of promising bisindoles and the creation of focused libraries of analogues will be crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

-

Mechanism of Action Studies: Further elucidation of the molecular targets and mechanisms of action of these compounds will facilitate their rational design and development as therapeutic agents.

-

In Vivo Efficacy and Safety: Promising compounds identified in vitro will need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Sustainable Sourcing: As many of these compounds are isolated from marine invertebrates, the development of sustainable sourcing methods, such as aquaculture or microbial fermentation, will be essential for their long-term development.

The continued exploration of the marine environment, combined with advances in synthetic chemistry and molecular pharmacology, holds great promise for the discovery and development of new bisindole-based drugs to address a range of human diseases.

References

- 1. Inhibition of cyclin-dependent kinase 4 (Cdk4) by fascaplysin, a marine natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fascaplysin as a specific inhibitor for CDK4: insights from molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of cancer cell growth by cyclin dependent kinase 4 inhibitors synthesized based on the structure of fascaplysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Fascaplysin, a selective CDK4 inhibitor, exhibit anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New fascaplysin-based CDK4-specific inhibitors: design, synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Hamacanthins A and B, new antifungal bis indole alkaloids from the deep-water marine sponge, Hamacantha sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiviral potential of natural products from marine microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Structural Simplification of Marine Natural Products: Discovery of Hamacanthin Derivatives Containing Indole and Piperazinone as Novel Antiviral and Anti-phytopathogenic-fungus Agents [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Marine compounds and their antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Research Portal [researchportal.scu.edu.au]

- 20. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iris.unipa.it [iris.unipa.it]

- 22. Photoprotective Activity of Topsentin, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Photoprotective Activity of Topsentin, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse World of Bisindole Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the structural complexity, biosynthesis, chemical synthesis, and biological activities of bisindole alkaloids, offering valuable insights for researchers, scientists, and drug development professionals.

Bisindole alkaloids represent a large and structurally diverse class of natural products characterized by the presence of two indole (B1671886) moieties. These complex molecules, derived from the amino acid L-tryptophan, are found in a wide array of terrestrial and marine organisms and exhibit a remarkable range of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core aspects of bisindole alkaloid research, with a focus on their structural diversity, methods of synthesis and isolation, and mechanisms of action.

Structural Diversity and Classification

The structural diversity of bisindole alkaloids arises from the varied nature of the monomeric indole units and the different ways in which they are linked. They can be broadly classified into two main categories:

-

Homodimers: Composed of two identical indole alkaloid units.

-

Heterodimers: Formed by the combination of two different monomeric indole alkaloids.

The linkage between the two indole units is a key structural feature and can occur through various direct C-C, C-N, or other heteroatomic bonds, or via linker moieties such as piperazine (B1678402), pyrrole, or imidazolinone cores.[1] This diversity in linkage contributes significantly to the vast array of bisindole alkaloid structures. Examples of different linkage types include the macroline-sarpagine linkage in alstonisidine and the linkage through a piperazine core in the dragmacidin class of marine alkaloids.[1]

Biosynthesis and Chemical Synthesis

Biosynthesis: The biosynthesis of bisindole alkaloids originates from the amino acid L-tryptophan, which serves as the fundamental building block.[2] Enzymatic dimerization and subsequent derivatization of tryptophan or its derivatives lead to the formation of the bisindole scaffold.[2] The biosynthetic pathways often involve complex enzymatic cascades that result in the formation of intricate molecular architectures.

Chemical Synthesis: The chemical synthesis of bisindole alkaloids is a challenging yet crucial area of research, enabling access to larger quantities of these compounds for biological evaluation and the generation of novel analogs. Key synthetic strategies include:

-

Electrophilic Substitution: A common method involves the reaction of indoles with aldehydes or ketones in the presence of an acid catalyst to form bis(indolyl)methanes, a prevalent class of bisindole compounds.[3]

-

Biomimetic Synthesis: This approach mimics the proposed biosynthetic pathways to construct the bisindole framework. It often involves the coupling of two monomeric indole alkaloid precursors.[4]

-

Partial Synthesis: This strategy utilizes readily available natural monomeric indole alkaloids as starting materials for the synthesis of more complex bisindole structures.[4]

A general workflow for the synthesis of bis(indolyl)methanes is depicted below:

Caption: A generalized workflow for the acid-catalyzed synthesis of bis(indolyl)methanes.

Biological Activities and Quantitative Data

Bisindole alkaloids have garnered significant attention due to their potent and diverse biological activities. Many of these compounds have been investigated as potential therapeutic agents.

Anticancer Activity

A significant number of bisindole alkaloids exhibit potent cytotoxic activity against a wide range of cancer cell lines. The vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine (B1662923), are prominent examples of clinically used anticancer drugs that belong to this class. Their mechanism of action primarily involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.

Table 1: Anticancer Activity of Selected Bisindole Alkaloids

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Topsentin B1 | P388 | 4.1 ± 1.4 | [5] |

| Dragmacidin A | A549 | 3.1 | [5] |

| Dragmacidin A | HT29 | 3.3 | [5] |

| Dragmacidin A | MDA-MB-231 | 3.8 | [5] |

| Compound 29 | A549 | 3.3 ± 0.85 | [5] |

| Compound 27 | MCF-7 | 1.8 ± 0.9 | [5] |

| Compound 29 | MCF-7 | 2.6 ± 0.89 | [5] |

| Angustilongines E-K | Various | 0.02 - 9.0 | [6] |

| (+)-Spondomine | K562 | N/A (active) | [7] |

Antimicrobial Activity

Many bisindole alkaloids have demonstrated significant activity against various pathogenic bacteria and fungi. Their mechanisms of action can include the disruption of bacterial cell membranes and the inhibition of essential microbial enzymes.

Table 2: Antimicrobial Activity of Selected Bisindole Alkaloids

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Bisindole amides 84a-84f | S. aureus (MRSA) | 1 - 2 | [2] |

| Bis(indolyl)methanes 83a-83d | S. aureus (MRSA) | 0.5 - 2 | [2] |

| Compound 65 | S. aureus | 40 | [2] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine (B1201723) (1) | E. coli | 8 | [3] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine (1) | S. aureus | 8 | [3] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine (1) | K. pneumoniae | 8 | [3] |

| Dionemycin | MRSA | 0.5 - 2 | [8] |

| Voacafricine A | S. aureus | 3.12 | [8] |

| Voacafricine B | S. aureus | 3.12 | [8] |

| Voacafricine B | S. typhimurium | 0.78 | [8] |

| Tris(1H-indol-3-yl) methylium (1) | Gram-positive bacteria | 1 - 16 | [9] |

| Indolo(2,1b)quinazoline-6,12-dione (3) | Gram-positive bacteria | 1 - 16 | [9] |

| Indolo(2,1b)quinazoline-6,12-dione (3) | Gram-negative bacteria | 2 - 32 | [9] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which bisindole alkaloids exert their biological effects is crucial for drug development.

Inhibition of Tubulin Polymerization

The anticancer activity of vinca alkaloids like vincristine is well-established to be due to their interaction with tubulin. By binding to β-tubulin, they disrupt the assembly of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Caption: Mechanism of vincristine-induced apoptosis through inhibition of tubulin polymerization.

Other Signaling Pathways

Recent research has revealed that bisindole alkaloids can modulate other critical signaling pathways. For instance, some marine-derived bisindoles have been shown to inhibit the Wnt and HIF-1 signaling pathways, which are often dysregulated in cancer.[7] Further investigation into these and other pathways will likely uncover new therapeutic targets for this class of compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in bisindole alkaloid research.

General Procedure for the Synthesis of Bis(indolyl)methanes

This protocol describes a typical acid-catalyzed synthesis of bis(indolyl)methanes.

Materials:

-

Indole or substituted indole

-

Aldehyde or ketone

-

Acid catalyst (e.g., salicylic (B10762653) acid, α-chymotrypsin)

-

Solvent (e.g., water, ethanol (B145695), or a mixture)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether (PE) and Ethyl acetate (EtOAc) for elution

Procedure:

-

Combine the aldehyde (1 equivalent), indole (2 equivalents), and the acid catalyst (e.g., 10 mg α-chymotrypsin or 15 mol% salicylic acid) in the chosen solvent system (e.g., 3 mL water and 2 mL ethanol).[2]

-

Stir or incubate the reaction mixture at the appropriate temperature (e.g., 50 °C) for the required time (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, extract the product with ethyl acetate (3 x 5 mL).[2]

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., PE:EtOAc = 9:1) to yield the pure bis(indolyl)methane.[2]

Isolation of Bisindole Alkaloids from Alstonia Species

This protocol outlines a general procedure for the extraction and isolation of bisindole alkaloids from the bark of Alstonia scholaris.

Materials:

-

Dried and powdered bark of Alstonia scholaris

-

95% Ethanol

-

Hexane

-

Ethyl acetate

-

n-Butanol

-

3% Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Silica gel for column chromatography

-

Solvents for elution (e.g., chloroform:methanol mixture)

Procedure:

-

Extract the powdered bark with 95% ethanol at room temperature.

-

Evaporate the ethanol extract in vacuo to obtain a crude extract.

-

Suspend the crude extract in distilled water and perform sequential liquid-liquid extraction with hexane, chloroform, ethyl acetate, and n-butanol.

-

To isolate the alkaloids, take the chloroform fraction and mix it with 3% HCl and ethanol.

-

Collect the aqueous layer and adjust the pH to 10 with NaOH.

-

Extract the alkaline aqueous layer with chloroform to obtain the crude alkaloidal fraction.

-

Subject the crude alkaloidal fraction to column chromatography on silica gel.

-

Elute the column with a suitable solvent system (e.g., a gradient of chloroform and methanol) to separate the individual alkaloids.

-

Further purify the collected fractions using techniques like preparative High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC).

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Culture medium

-

Bisindole alkaloid stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the bisindole alkaloid and incubate for a specific period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37 °C.[4]

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Bisindole alkaloid stock solution

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

Perform serial two-fold dilutions of the bisindole alkaloid in the broth in a 96-well plate.

-

Add the standardized inoculum to each well, except for the sterility control well.

-

Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth or by measuring the optical density using a microplate reader.

Experimental and Drug Discovery Workflows

The discovery and development of new drugs from natural products like bisindole alkaloids follow a systematic workflow.

Caption: A typical workflow for the discovery and development of drugs from natural sources.

Conclusion

Bisindole alkaloids represent a fascinating and highly promising class of natural products with immense potential for drug discovery and development. Their structural diversity, coupled with a wide range of potent biological activities, continues to inspire chemists and biologists alike. This technical guide has provided a comprehensive overview of the key aspects of bisindole alkaloid research, from their fundamental chemistry to their biological applications. By providing detailed experimental protocols and insights into their mechanisms of action, this guide aims to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these remarkable molecules. Further exploration of their structural space through synthesis and the elucidation of their complex biological interactions will undoubtedly lead to the discovery of novel and effective therapeutic agents in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant-derived natural products for drug discovery: current approaches and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

Rivularin A and the Brominated Indole Class of Natural Products: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rivularin A and its class of natural products, the brominated indoles. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, biological activity, and therapeutic potential of these marine-derived compounds.

Introduction to Rivularin A and Brominated Indoles

Rivularin A is a brominated indole (B1671886) alkaloid, a class of natural products predominantly found in marine organisms, particularly cyanobacteria.[1] The core structure of these compounds is an indole ring system substituted with one or more bromine atoms. The number and position of these bromine atoms, along with other functional groups, contribute to a wide diversity of structures and biological activities within this class.[2]

Chemical Structure of Rivularin A:

-

Systematic Name: 2,3,5-tribromo-1-(2,4,5-tribromo-1H-indol-3-yl)indole

-

Molecular Formula: C₁₆H₆Br₆N₂

-

Molecular Weight: 705.66 g/mol

The presence of multiple bromine atoms significantly influences the physicochemical properties of these molecules, often enhancing their lipophilicity and biological membrane permeability.[2]

Biological Activities and Therapeutic Potential

Brominated indoles, including Rivularin A, have garnered significant attention for their diverse and potent biological activities. While specific data for Rivularin A is limited, studies on closely related brominated indoles have revealed a range of promising therapeutic properties.

Anti-inflammatory Activity

Several brominated indoles have demonstrated significant anti-inflammatory effects. Their mechanism of action often involves the inhibition of key pro-inflammatory mediators and signaling pathways. For instance, certain brominated indoles have been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Anticancer Activity

The anticancer potential of brominated indoles is a major area of research. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including colorectal cancer.[4] The cytotoxic effects are often mediated through the activation of caspase-dependent pathways.

Enzyme Inhibition

The unique chemical structures of brominated indoles make them potential inhibitors of various enzymes. While specific targets for Rivularin A have not been fully elucidated, the broader class of indole alkaloids is known to interact with and inhibit the activity of enzymes such as kinases, which are crucial for cell signaling and are often dysregulated in diseases like cancer.

Quantitative Data on Biological Activity

Due to the limited availability of specific quantitative data for Rivularin A, the following tables summarize the biological activities of closely related and well-studied brominated indoles. This data provides a representative overview of the potency of this class of compounds.

Table 1: Anti-inflammatory Activity of Brominated Indoles [3]

| Compound | Target | IC₅₀ (µM) | Cell Line |

| 6-Bromoisatin | NO Production | 122.65 | RAW 264.7 |

| 5-Bromoisatin | TNF-α Production | 38.05 | RAW 264.7 |

| Tyrindoleninone | PGE₂ Production | 157.12 | RAW 264.7 |

Table 2: Cytotoxicity of Brominated Indoles against Cancer Cell Lines [2]

| Compound | Cell Line | IC₅₀ (µM) |

| Meridianin B | LMM3 (Murine Mammary Adenocarcinoma) | 11.4 |

| Meridianin C | LMM3 (Murine Mammary Adenocarcinoma) | 9.3 |

| Meridianin E | LMM3 (Murine Mammary Adenocarcinoma) | 11.1 |

Signaling Pathways

Brominated indoles exert their biological effects by modulating specific cellular signaling pathways. Two key pathways that have been identified are the Aryl Hydrocarbon Receptor (AhR) pathway and the NF-κB signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Brominated indoles have been identified as ligands and agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[5] Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences, leading to the transcription of target genes.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by Brominated Indoles.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of some brominated indoles are attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Caption: Inhibition of the NF-κB Signaling Pathway by Brominated Indoles.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Rivularin A and other brominated indoles.

General Protocol for the Isolation of Brominated Indoles from Cyanobacteria

This protocol is a generalized procedure and may require optimization for the specific isolation of Rivularin A from Rivularia firma.

Caption: General Experimental Workflow for the Isolation of Brominated Indoles.

Methodology:

-

Extraction: The lyophilized cyanobacterial biomass is extracted exhaustively with a mixture of organic solvents, typically dichloromethane/methanol (B129727) (2:1, v/v), at room temperature.

-

Filtration and Concentration: The resulting extract is filtered to remove cellular debris and concentrated under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane and 90% aqueous methanol, followed by extraction of the aqueous methanol phase with ethyl acetate (B1210297).

-

Column Chromatography: The active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water).

-

Structural Elucidation: The structure of the purified compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the brominated indole (e.g., Rivularin A) dissolved in a suitable solvent (e.g., DMSO, final concentration <0.1%) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 2-4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Assay in Macrophages

This protocol is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

Methodology:

-

Cell Seeding and Treatment: RAW 264.7 macrophage cells are seeded in a 96-well plate and treated with various concentrations of the brominated indole for 1 hour.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of culture supernatant is mixed with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

-

Data Analysis: The amount of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in compound-treated cells with those in LPS-stimulated control cells.

Conclusion

Rivularin A and the broader class of brominated indoles represent a promising group of marine natural products with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory and anticancer effects, are mediated through the modulation of key cellular signaling pathways. While further research is needed to fully elucidate the specific mechanisms of action and to obtain more extensive quantitative data for Rivularin A itself, the information available for related compounds provides a strong rationale for continued investigation. The experimental protocols outlined in this guide offer a framework for researchers to explore the biological properties of these fascinating molecules and to advance their development as potential drug candidates.

References

- 1. Rivularin (flavone) | C18H16O7 | CID 13889022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological activities of sinularin: A literature-based review | Cellular and Molecular Biology [cellmolbiol.org]

- 3. Looking Outwards: Isolation of Cyanobacterial Released Carbohydrate Polymers and Proteins [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Total Synthesis of (±)-Rivularin A: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the total synthesis of (±)-Rivularin A, a bisindole alkaloid. The synthesis was first reported by Keisuke Tokushige and Takumi Abe in early 2024 and employs a novel formal umpolung strategy for the construction of the key C3–N1' bisindoline skeleton. While the full experimental details are pending public release, this document compiles the currently available information to guide research efforts.

Introduction

Rivularin A is a member of the growing class of C3–N1' linked bisindole alkaloids, which have garnered significant interest due to their unique structural motifs and potential biological activities. The development of a scalable and efficient total synthesis is crucial for enabling further investigation into its therapeutic potential. The synthetic route described herein represents a significant advancement in the field of indole (B1671886) chemistry.

Synthetic Strategy

The total synthesis of (±)-Rivularin A hinges on two key strategic elements:

-

Formal Umpolung Synthesis of the C3–N1' Bisindoline Core: This innovative approach reverses the typical polarity of the indole nucleus, allowing for the direct and efficient formation of the challenging C3–N1' bond. This strategy is reported to be tolerant of a wide range of substituents on both the indole and indoline (B122111) rings.

-

Biomimetic Late-Stage Tribromination: Mimicking the proposed biosynthetic pathway, the final tribromination step is performed at a late stage of the synthesis to install the three bromine atoms found in the natural product.

Overall Synthetic Workflow

The following diagram outlines the high-level workflow for the total synthesis of (±)-Rivularin A.

Caption: High-level workflow for the total synthesis of (±)-Rivularin A.

Experimental Protocols

Note: The following protocols are based on the general descriptions available in the preliminary reports. Specific quantities, reaction times, temperatures, and purification methods will be updated upon the full publication of the experimental data.

Synthesis of the C3–N1' Bisindoline Core via Formal Umpolung

This key step involves the coupling of an appropriately substituted indole with an N-activated indoline derivative. The "umpolung" or reversal of polarity at the indole C3 position is achieved through strategic functionalization, enabling it to react as an electrophile with the nucleophilic indoline nitrogen.

General Procedure (Conceptual):

-

To a solution of the N-activated indoline in a suitable anhydrous solvent, add the indole coupling partner.

-

The reaction is likely promoted by a Lewis acid or a specific activating agent to facilitate the C-N bond formation.

-

The reaction mixture is stirred at a controlled temperature for a specified duration.

-

Upon completion, the reaction is quenched, and the crude product is purified using standard chromatographic techniques to yield the C3–N1' bisindoline.

Biomimetic Late-Stage Tribromination

The final step introduces the three bromine atoms onto the bisindole framework. This transformation is described as "biomimetic," suggesting it may proceed through a mechanism that mirrors the natural halogenation process.

General Procedure (Conceptual):

-

The advanced bisindoline intermediate is dissolved in a suitable solvent.

-

A brominating agent (e.g., N-bromosuccinimide or elemental bromine) is added, likely in a stoichiometric amount or slight excess.

-

The reaction may be catalyzed or proceed under specific pH or light conditions to achieve the desired regioselectivity.

-

After the reaction is complete, the mixture is worked up to remove excess reagents and byproducts.

-

The final product, (±)-Rivularin A, is purified by chromatography.

Quantitative Data Summary

A comprehensive table summarizing the yields and key reaction parameters for each step of the synthesis will be provided upon the release of the full scientific publication. This will include:

-

Step Number and Description

-

Key Reagents and Catalysts

-

Solvent

-

Reaction Temperature (°C)

-

Reaction Time (h)

-

Yield (%)

Conclusion

The total synthesis of (±)-Rivularin A developed by Tokushige and Abe represents a significant achievement in natural product synthesis. The application of a formal umpolung strategy for the construction of the C3–N1' bisindoline core is a noteworthy innovation that may find broader applications in the synthesis of other complex indole alkaloids. The scalability of this protocol, as suggested in the initial reports, holds promise for the production of sufficient quantities of Rivularin A for detailed biological evaluation and drug development efforts. This document will be updated with detailed experimental procedures and quantitative data as soon as the information becomes publicly available.

Application Notes and Protocols for the Laboratory Synthesis of Bisindole Hybrids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the laboratory synthesis of bisindole hybrids, a class of compounds with significant therapeutic potential. The indole (B1671886) nucleus is a key pharmacophore, and bisindole structures often exhibit enhanced biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines key synthetic methodologies, presents quantitative data for synthesized compounds, and illustrates relevant biological pathways.

Key Synthetic Methodologies

Several strategies have been developed for the synthesis of bisindole hybrids. The most common approaches involve the electrophilic substitution of indoles with carbonyl compounds, alkylation reactions, and modern click chemistry techniques to create more complex hybrid molecules.

Electrophilic Substitution: Synthesis of Bis(indolyl)methanes

A fundamental and widely used method for synthesizing bis(indolyl)methanes involves the acid-catalyzed reaction of indoles with aldehydes or ketones.[2] Greener alternatives using biocatalysts have also been developed.[3]

Experimental Protocol: α-Chymotrypsin Catalyzed Synthesis of Bis(indolyl)methanes [3]

This protocol describes a mild and efficient enzymatic synthesis of bis(indolyl)methanes.

Materials:

-

Indole

-

Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

-

α-Chymotrypsin

-

Deionized water

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a reaction vessel, combine the aromatic aldehyde (0.5 mmol, 1 equivalent), indole (1.0 mmol, 2 equivalents), and α-chymotrypsin (10 mg).

-

Add a solvent mixture of deionized water (3 mL) and ethanol (2 mL).

-

Incubate the mixture at 50°C with stirring (260 rpm) for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (9:1) eluent to yield the pure bis(indolyl)methane.

Table 1: Synthesis of Bis(indolyl)methanes using α-Chymotrypsin Catalyst [3]

| Entry | Aldehyde | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | 95 |

| 2 | Benzaldehyde | 85 |

| 3 | 4-Chlorobenzaldehyde | 93 |

| 4 | 4-Methylbenzaldehyde | 88 |

| 5 | 2-Nitrobenzaldehyde | 82 |

| 6 | 3-Nitrobenzaldehyde | 90 |

| 7 | 4-Hydroxybenzaldehyde | 75 |

| 8 | 2-Chlorobenzaldehyde | 86 |

Diagram 1: General Workflow for the Synthesis of Bis(indolyl)methanes

Caption: Workflow for the enzymatic synthesis of bis(indolyl)methanes.

Base-Promoted Alkylation: Synthesis of Bis(3-indolyl)methanes